

# Commercial Suppliers and Availability of Dopal-D5: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Dopal-D5  
Cat. No.: B12425925

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This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial suppliers, availability, and technical data for **Dopal-D5** (3,4-Dihydroxyphenylacetaldehyde-d5). This deuterated internal standard is critical for the accurate quantification of its endogenous counterpart, DOPAL, a neurotoxic metabolite of dopamine implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease.

## Introduction to Dopal-D5

**Dopal-D5** is a stable isotope-labeled form of 3,4-dihydroxyphenylacetaldehyde (DOPAL). The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative assays. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it corrects for variability in sample preparation, matrix effects, and instrument response, ensuring the highest accuracy and precision.

## Commercial Availability and Supplier Information

A survey of chemical suppliers indicates that **Dopal-D5** is available from several specialized chemical companies. Availability may vary, with some suppliers offering it as a stock item while others may require custom synthesis. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

Supplier	Catalog Number	Unit Sizes	Purity/Isotopic Enrichment	Availability
Acanthus Research	ACA-160926-0015-10mg	10 mg	Not specified	In Stock - Ready to Ship
Clearsynth	CS-O-15473	1 mg, 2.5 mg, 5 mg	Purity by HPLC	Login to view price
Expert Synthesis Solutions (ESS)	ESS0218	25 mg, 50 mg, 100 mg	96% by HPLC; >98% atom D	OUT OF STOCK – please contact
Hexonsynth	HXO-15473	Not specified	Not specified	In Stock
Artis Standards	Not specified	Not specified	Not specified	Inquire for details
Biomol	ESS0218.25mg	25 mg	Not specified	Inquire for details

Table 1: Commercial Suppliers of **Dopal-D5**. This table provides a summary of commercial suppliers for **Dopal-D5**, including their catalog numbers, available unit sizes, and reported purity. Availability is subject to change and should be confirmed with the respective supplier.

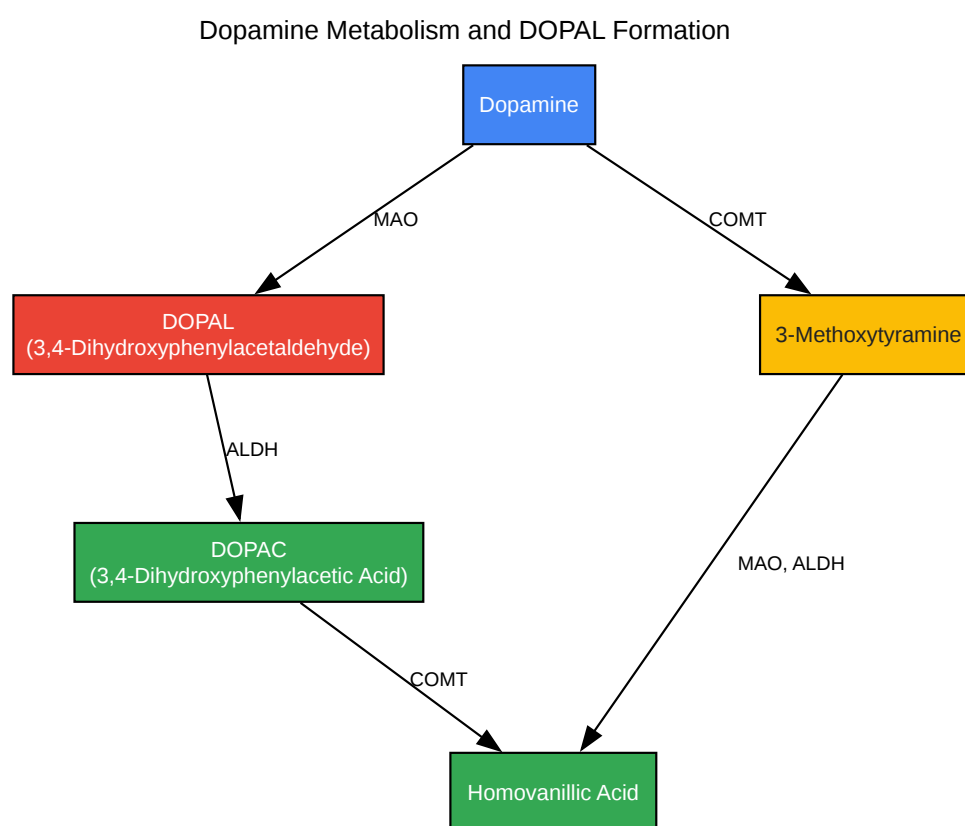
## Physicochemical Properties of Dopal-D5

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>3</sub> D <sub>5</sub> O <sub>3</sub>
Molecular Weight	157.18 g/mol
Unlabeled CAS Number	5707-55-1
Appearance	Yellow oil
Synonyms	2-(3,4-Dihydroxyphenyl)acetaldehyde-D5

Table 2: Physicochemical Data for **Dopal-D5**. This table summarizes key physicochemical properties of **Dopal-D5**.

## Dopamine Metabolism and the Role of DOPAL

Dopamine, a critical neurotransmitter, is metabolized in the brain through several enzymatic pathways. One major pathway involves the action of monoamine oxidase (MAO) to produce 3,4-dihydroxyphenylacetaldehyde (DOPAL). DOPAL is a highly reactive and neurotoxic aldehyde that is subsequently detoxified by aldehyde dehydrogenase (ALDH) to form 3,4-dihydroxyphenylacetic acid (DOPAC). An imbalance in this pathway, leading to the accumulation of DOPAL, is hypothesized to contribute to the neurodegenerative processes observed in Parkinson's disease.



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Figure 1: Dopamine Metabolism Pathway. This diagram illustrates the enzymatic conversion of dopamine to its major metabolites, highlighting the formation of the neurotoxic intermediate DOPAL by monoamine oxidase (MAO) and its subsequent detoxification to DOPAC by aldehyde dehydrogenase (ALDH). COMT (Catechol-O-methyltransferase) is another key enzyme in this pathway.

# Experimental Protocol: Quantification of DOPAL in Brain Tissue using Dopal-D5 by LC-MS/MS

The following protocol is a representative method for the quantification of DOPAL in brain tissue samples using **Dopal-D5** as an internal standard, based on established methodologies for the analysis of unstable aldehydes.

## 1. Materials and Reagents

- **Dopal-D5** (Internal Standard)
- DOPAL (Analytical Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 2-Hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) derivatizing agent
- Bovine Serum Albumin (BSA) for surrogate matrix
- Rat brain tissue
- Homogenizer
- Centrifuge
- SPE cartridges (e.g., C18)

## 2. Sample Preparation

- Tissue Homogenization: Weigh frozen brain tissue and homogenize in 4 volumes of ice-cold 0.1 M perchloric acid containing 0.1% EDTA and a known concentration of **Dopal-D5** internal standard.

- Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant.
- Derivatization: To stabilize the reactive aldehyde group of DOPAL and **Dopal-D5** and improve chromatographic retention and sensitivity, a derivatization step is employed. Add an equal volume of HTP solution (in a suitable buffer) to the supernatant. Incubate the mixture under optimized conditions (e.g., 60°C for 30 minutes).
- Solid-Phase Extraction (SPE):
  - Condition a C18 SPE cartridge with methanol followed by water.
  - Load the derivatized sample onto the cartridge.
  - Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
  - Elute the analytes with an appropriate volume of a stronger organic solvent (e.g., acetonitrile or methanol).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

### 3. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column suitable for the separation of the derivatized analytes.
- Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

- Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the specific precursor-to-product ion transitions for the derivatized DOPAL and **Dopal-D5**.

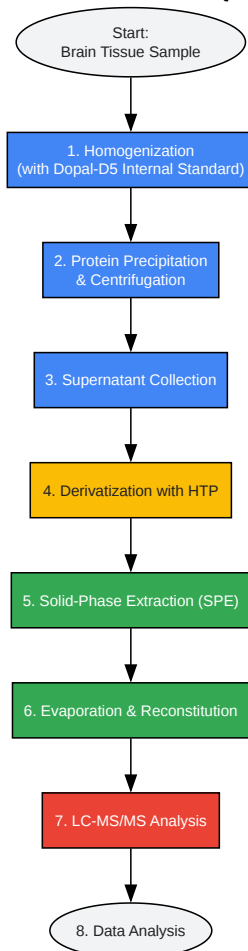
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Derivatized DOPAL	To be determined empirically	To be determined empirically
Derivatized Dopal-D5	To be determined empirically	To be determined empirically

Table 3: Hypothetical MRM Transitions. The exact m/z values for the precursor and product ions of the derivatized analytes must be determined through infusion and optimization on the specific mass spectrometer being used.

#### 4. Data Analysis

The concentration of DOPAL in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (**Dopal-D5**) and comparing this ratio to a calibration curve prepared with known concentrations of DOPAL standards.

Experimental Workflow for DOPAL Quantification



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Figure 2: Experimental Workflow. This diagram outlines the key steps for the quantification of DOPAL in brain tissue using **Dopal-D5** as an internal standard, from sample preparation to data analysis.

## Conclusion

The availability of high-quality **Dopal-D5** is essential for researchers investigating the role of DOPAL in neurodegenerative diseases. This guide provides a starting point for sourcing this critical reagent and a framework for developing a robust and reliable analytical method for its quantification. The use of **Dopal-D5** as an internal standard, coupled with a validated LC-

MS/MS method, will enable the generation of high-quality data to advance our understanding of the complex mechanisms underlying neurodegeneration.

- To cite this document: BenchChem. [Commercial Suppliers and Availability of Dopal-D5: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425925#commercial-suppliers-and-availability-of-dopal-d5]

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